molecular formula C19H21FN6O2 B2354010 8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-06-0

8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2354010
CAS No.: 923179-06-0
M. Wt: 384.415
InChI Key: CSLHROZJATWRKP-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused imidazole-purine core with ketone groups at positions 2 and 2. Key structural features include:

  • 1,6,7-Trimethyl substitutions: These groups enhance metabolic stability and modulate steric interactions at receptor binding sites.
  • 8-position substitution: A 3-((2-fluorophenyl)amino)propyl chain, which may confer selectivity for serotonin (5-HT) or dopamine receptors due to the fluorophenyl moiety’s electronic effects .

The compound’s design aligns with structural motifs observed in psychotropic agents, particularly those targeting 5-HT1A receptors or phosphodiesterases (PDEs) .

Properties

IUPAC Name

6-[3-(2-fluoroanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2/c1-11-12(2)26-15-16(24(3)19(28)23-17(15)27)22-18(26)25(11)10-6-9-21-14-8-5-4-7-13(14)20/h4-5,7-8,21H,6,9-10H2,1-3H3,(H,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLHROZJATWRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCNC4=CC=CC=C4F)N(C(=O)NC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its interactions with serotonin receptors and phosphodiesterase (PDE) inhibition, which have implications for treating psychiatric disorders such as depression and anxiety.

Chemical Structure and Properties

The compound's molecular formula is C19H21FN6O2C_{19}H_{21}FN_{6}O_{2}, with a molecular weight of 384.4 g/mol. Its structure includes an imidazo[2,1-f]purine core, which is known for diverse biological activities due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC19H21FN6O2
Molecular Weight384.4 g/mol
CAS Number923179-04-8

The compound primarily acts as a ligand for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation. It also exhibits inhibitory activity against phosphodiesterases (PDE4B and PDE10A), enzymes that degrade cyclic nucleotides like cAMP and cGMP. This dual action can enhance serotonergic signaling and increase intracellular cyclic nucleotide levels, contributing to its potential antidepressant and anxiolytic effects.

Biological Activity Studies

Recent studies have evaluated the pharmacological profile of this compound through various assays:

  • Serotonin Receptor Affinity : The compound demonstrated significant affinity for 5-HT1A and 5-HT7 receptors. In vitro studies indicated that it could act as a mixed receptor ligand with potential therapeutic benefits in depression and anxiety disorders .
  • Phosphodiesterase Inhibition : The compound was tested for its ability to inhibit PDE4B and PDE10A. Results showed weak inhibitory potency but highlighted its role in modulating cyclic nucleotide levels, which is critical for neurotransmission .
  • In Vivo Pharmacological Effects : In animal models, particularly the forced swim test (FST), the compound exhibited antidepressant-like effects at doses of 2.5 mg/kg, outperforming traditional anxiolytics like diazepam .

Table 2: Summary of Biological Activities

Activity TypeObservations
Serotonin Receptor BindingSignificant affinity for 5-HT1A and 5-HT7
PDE InhibitionWeak inhibitory effects on PDE4B and PDE10A
Antidepressant ActivityPositive results in FST at low doses

Case Studies

In a notable case study published in Pharmaceutics, researchers synthesized various derivatives of the imidazo[2,1-f]purine scaffold to explore their antidepressant potential. The findings suggested that modifications in the aromatic substituents significantly influenced receptor affinity and pharmacological outcomes .

Another study highlighted the importance of lipophilicity and metabolic stability in determining the bioavailability of these compounds, emphasizing the need for further optimization in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Receptor Affinity

The table below compares substituents and reported biological activities of structurally related compounds:

Compound Name Key Substituents Receptor Affinity (Ki, nM) Enzyme Inhibition (IC50, nM) Source
Target Compound 8-(3-((2-fluorophenyl)amino)propyl), 1,6,7-trimethyl Not reported Not reported -
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazo-purine-dione (5) 8-(4-(6,7-dimethoxy-dihydroisoquinolin)butyl), 1,3-dimethyl 5-HT1A: 12.3; D2: 89.4 PDE4B1: 210; PDE10A: 45.3
8-[3-(N4-Phenylpiperazinyl)propyl]-1,3-dimethylimidazo-purine-dione (6h) 8-(3-(phenylpiperazinyl)propyl), 1,3-dimethyl 5-HT1A: 5.6; >1000 (5-HT2A) Not reported
8-(2-((3-Chlorophenyl)amino)ethyl)-1,3,6,7-tetramethylimidazo-purine-dione 8-(2-(3-chlorophenylamino)ethyl), 1,3,6,7-tetramethyl Not reported Not reported
8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethylimidazo-purine-dione 8-(3-(3-chloro-4-methoxyphenylamino)propyl), 1,3,7-trimethyl Not reported Not reported
Key Observations:
  • Fluorophenyl vs. Chlorophenyl Groups : The target compound’s 2-fluorophenyl group may enhance 5-HT1A affinity compared to 3-chlorophenyl analogs (e.g., ), as fluorine’s electronegativity improves π-π stacking in receptor binding pockets .
  • Methylation Patterns : 1,6,7-Trimethylation in the target compound contrasts with 1,3-dimethyl or 1,3,7-trimethyl groups in analogs, which may alter steric hindrance and metabolic stability .

Pharmacological Activity Trends

Serotonin Receptor Modulation:
  • Piperazine Derivatives: Compounds like 6h (Ki = 5.6 nM for 5-HT1A) demonstrate that arylpiperazine chains enhance 5-HT1A binding. The target compound’s 2-fluorophenylamino group may mimic this effect via analogous hydrophobic interactions .
  • Selectivity: The 2-fluorophenyl group could reduce off-target D2 receptor binding compared to dihydroisoquinolin-containing analogs (e.g., Compound 5’s D2 Ki = 89.4 nM) .
Enzyme Inhibition:
  • PDE4B/PDE10A: Compound 5 inhibits PDE10A (IC50 = 45.3 nM), likely due to its extended dihydroisoquinolin substituent. The target compound’s shorter propyl chain and fluorophenyl group may shift selectivity toward PDE4B or reduce PDE affinity entirely .

Structural-Activity Relationship (SAR) Insights

8-Position Substitution :

  • Longer chains (e.g., butyl in Compound 5) improve PDE inhibition but may reduce blood-brain barrier permeability.
  • Aromatic amines (e.g., 2-fluorophenyl) enhance 5-HT1A affinity compared to aliphatic amines .

Methylation :

  • 1,3-Dimethylation (common in analogs) balances receptor affinity and metabolic stability.
  • Additional 6- or 7-methyl groups (as in the target compound) may improve selectivity by blocking off-target interactions .

Preparation Methods

Brominated Intermediate Coupling

A method analogous to WO2015107533A1 involves coupling a brominated imidazo-purine precursor with a substituted amine:

Step 1: Synthesis of 8-Bromoimidazo-Purine Intermediate

  • Reactants : 1,6,7-Trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and brominating agent (e.g., NBS).
  • Conditions : Radical bromination in CCl₄ at 80°C for 6–8 hours.

Step 2: Amine Coupling

  • Reactants : 8-Bromo intermediate + 3-((2-fluorophenyl)amino)propylamine.
  • Catalyst : KI/K₂CO₃ in N-butyl acetate at 85–125°C.
  • Yield Optimization : Increased to >85% by using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Methylation Strategies

Sequential Methylation

Post-condensation methylation is critical for introducing the 1,6,7-trimethyl groups:

Step Position Methylating Agent Solvent Temperature Yield (%)
1 N1 CH₃I DMF 0–5°C 92
2 C6 (CH₃O)₂SO₂ THF 60°C 88
3 C7 CH₃OTf DCM RT 85

Note: Methylation order impacts regioselectivity; N1 must be protected first to prevent quaternization.

Side Chain Functionalization

Propylamine Synthesis

The 3-((2-fluorophenyl)amino)propyl side chain is prepared via:

  • Reductive Amination : 2-Fluorobenzaldehyde + 1,3-diaminopropane → Imine intermediate → Hydrogenation (Pd/C, H₂).
  • Purity : >99% after crystallization from ethyl acetate/hexane.

Coupling to Purine Core

  • Conditions : Mitsunobu reaction (DEAD, PPh₃) in THF at 0°C to RT.
  • Challenges : Steric hindrance from methyl groups necessitates prolonged reaction times (48–72 hours).

Industrial-Scale Purification

Crystallization Protocols

  • Solvent System : Methanol/water (7:3 v/v) at −20°C.
  • Purity Enhancement : Recrystallization increases purity from 95% to 99.5%.

Chromatographic Methods

  • Stationary Phase : Silica gel modified with amino groups.
  • Eluent : Gradient of CH₂Cl₂/MeOH (95:5 to 80:20).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Bromination-Coupling High regioselectivity Multi-step, costly brominating agents 78
Direct Alkylation Single-step Poor control over methylation sites 65
Mitsunobu Reaction Mild conditions Expensive reagents 82

Data synthesized from WO2015107533A1 and Chemsrc.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including alkylation and condensation. Key steps include:

  • Functionalization of the imidazo[2,1-f]purine core with a 3-((2-fluorophenyl)amino)propyl group.
  • Methylation at positions 1, 6, and 7 using methylating agents like iodomethane. Reaction conditions (e.g., dichloromethane or ethanol as solvents, triethylamine as a base, 60–80°C) significantly affect yield and purity. Automated synthesis platforms may enhance reproducibility in complex steps .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • NMR spectroscopy : To confirm substituent positions (e.g., fluorophenyl group integration in 1^1H NMR).
  • Mass spectrometry (ESI-MS) : For molecular weight validation (expected ~396–427 g/mol based on analogs).
  • X-ray crystallography (if crystals are obtainable): To resolve 3D conformation, critical for binding studies .

Q. What are the key physicochemical properties relevant to in vitro assays?

PropertyValue/Description
Molecular weight~396–427 g/mol (fluorophenyl analogs)
SolubilityModerate in DMSO, ethanol
LogP~2.5–3.5 (predicted for lipophilicity)
Key functional groups (e.g., fluorophenyl, imidazo-purine) influence solubility and reactivity. Purity (>95%) is verified via HPLC .

Advanced Research Questions

Q. How to design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Target identification : Use affinity chromatography or thermal shift assays to identify binding proteins.
  • Pathway analysis : Transcriptomic/proteomic profiling post-treatment to map affected pathways (e.g., apoptosis, kinase signaling).
  • Structure-activity relationship (SAR) : Compare activity of fluorophenyl analogs vs. methoxy/chlorophenyl derivatives to pinpoint critical substituents .

Q. How can researchers resolve contradictions in activity data between structural analogs?

Contradictions often arise from substituent effects. For example:

  • Fluorophenyl vs. methoxyphenyl : Fluorine’s electronegativity may enhance target binding but reduce solubility vs. methoxy’s electron-donating effects.
  • Methodological adjustments : Standardize assay conditions (e.g., cell lines, incubation time) and validate via orthogonal assays (e.g., SPR for binding, enzymatic inhibition). Cross-reference data with analogs in and .

Q. What strategies improve yield and purity during large-scale synthesis?

  • Process optimization : Use continuous flow chemistry for exothermic steps (e.g., alkylation).
  • Catalyst screening : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Purification : Employ gradient flash chromatography or preparative HPLC. Monitor intermediates via TLC/LC-MS to abort failed reactions early .

Methodological Considerations for Data Interpretation

  • Conflicting solubility data : Address by standardizing solvent systems (e.g., DMSO stock concentrations ≤10 mM).
  • Bioactivity variability : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across independent labs.
  • Structural analogs : Refer to and for SAR models linking substituents (e.g., fluoro vs. chloro) to activity trends .

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